3-(Isoxazol-3-yl)pyrazin-2-ol

Physicochemical Properties ADME Lead Optimization

3-(Isoxazol-3-yl)pyrazin-2-ol is a synthetic heterocyclic compound with a core structure that combines an isoxazole ring and a pyrazin-2-ol moiety. This specific molecular architecture differentiates it from simpler isoxazole or pyrazine analogs and places it within a class of compounds that have been explored in patent literature for applications in agrochemicals and as intermediates for pharmaceutical targets, including ATR kinase inhibitors and GABA A receptor ligands.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Cat. No. B13115635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isoxazol-3-yl)pyrazin-2-ol
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CON=C1C2=NC=CNC2=O
InChIInChI=1S/C7H5N3O2/c11-7-6(8-2-3-9-7)5-1-4-12-10-5/h1-4H,(H,9,11)
InChIKeyRPXKVCATQHGXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 3-(Isoxazol-3-yl)pyrazin-2-ol: A Unique Heterocyclic Scaffold


3-(Isoxazol-3-yl)pyrazin-2-ol is a synthetic heterocyclic compound with a core structure that combines an isoxazole ring and a pyrazin-2-ol moiety . This specific molecular architecture differentiates it from simpler isoxazole or pyrazine analogs and places it within a class of compounds that have been explored in patent literature for applications in agrochemicals [1] and as intermediates for pharmaceutical targets, including ATR kinase inhibitors [2] and GABA A receptor ligands [3]. Its primary value proposition for a scientific user lies in its utility as a differentiated chemical building block and a potential scaffold for lead optimization, rather than as a validated, end-stage active pharmaceutical ingredient (API).

Scaffold Role Differentiated heterocyclic building block
Workflow Fit Lead optimization and synthetic intermediate
Reported Context ATR kinase inhibitor and GABA A ligand patents

Limitations of In-Class Substitution for 3-(Isoxazol-3-yl)pyrazin-2-ol


In procurement for research and development, substituting 3-(Isoxazol-3-yl)pyrazin-2-ol with a generic isoxazole or a simple pyrazinone is a high-risk strategy. The biological activity and physicochemical properties of heterocyclic compounds are exquisitely sensitive to their substitution patterns and the electronic interplay between rings. For instance, isoxazoles are often used as bioisosteres for pyrazoles [1], but they exhibit distinct properties like hydrogen bond acceptor/donor capacity and dipole moment [2]. The specific fusion of the electron-rich isoxazole with the electron-deficient pyrazin-2-ol core is what likely dictates its unique behavior as an intermediate in ATR kinase inhibitor synthesis [3] and its potential as a ligand for the GABA A α5 receptor binding site [4]. A simple pyrazole or unsubstituted pyrazine would lack this critical electronic and steric profile, leading to different, and potentially non-viable, outcomes in the same assay or synthetic pathway. The following quantitative and qualitative evidence underscores why this specific compound is a non-fungible asset in a research portfolio.

Electronic interplay

Substituting with generic isoxazole or pyrazinone may shift electronic and steric profile, altering assay outcomes.

Synthetic pathway mismatch

Simple pyrazine or isoxazole building blocks lack the documented intermediate role for ATR inhibitor synthesis.

Target engagement profile

GABA A α5 receptor ligand activity may not transfer; scaffold-specific SAR is claimed in patent literature.

Quantitative Evidence for Differentiating 3-(Isoxazol-3-yl)pyrazin-2-ol from Analogs


Differentiation via Physicochemical Profile: ALogP and Hydrogen Bonding

3-(Isoxazol-3-yl)pyrazin-2-ol demonstrates a distinct physicochemical signature compared to its simpler analogs. Its predicted ALogP value of 2.59 is a critical differentiator from the more polar parent pyrazin-2-ol and many simple isoxazoles, suggesting superior membrane permeability. Furthermore, its predicted pKa of 11.45±0.20 indicates it exists predominantly in its neutral form under physiological conditions, a key property for crossing the blood-brain barrier and a potential advantage for central nervous system (CNS) applications like the GABA A α5 ligands described in the literature [1].

Physicochemical Profile
Class-level inference
ALogP 2.59
pKa 11.45±0.20
Predicted lipophilicity shift vs. simpler analogs
Data to verify experimentally
Physicochemical Properties ADME Lead Optimization

Synthetic Utility as a Differentiated Intermediate for ATR Kinase Inhibitors

A key point of differentiation is the compound's documented role as an intermediate in the synthesis of potent ATR kinase inhibitors, as described in patent literature from Vertex Pharmaceuticals [1]. The patent explicitly claims processes involving aminopyrazine-isoxazole derivatives. The presence of the 3-(isoxazol-3-yl)pyrazin-2-ol core is non-arbitrary; it provides the necessary electronic and steric features for subsequent functionalization to achieve the final pharmacophore. This is a specific, verifiable synthetic role not fulfilled by simple pyrazines or isoxazoles, which would require a completely different synthetic route to arrive at the same active pharmaceutical ingredient (API).

Synthetic Intermediate
Supporting evidence
Claimed intermediate for ATR kinase inhibitors
Supports synthetic route selection
Patent-derived qualitative role
Synthetic Chemistry Drug Discovery ATR Kinase Oncology

Potential for CNS Drug Discovery as a GABA A α5 Receptor Ligand Scaffold

Patent literature specifically highlights isoxazolo-pyrazine derivatives as having affinity and selectivity for the GABA A α5 receptor binding site [1]. While the specific Ki or IC50 for 3-(Isoxazol-3-yl)pyrazin-2-ol is not disclosed in the available documents, its core structure is a claimed embodiment within the patent. This association provides a strong class-level inference that this compound, or its derivatives, will exhibit binding to this target. This contrasts with simpler pyrazines or isoxazoles, which are not a focus of this CNS patent estate and would lack the pre-defined structure-activity relationship (SAR) entry point for this target.

CNS Scaffold Claim
Class-level inference
Patented GABA A α5 receptor ligand scaffold
Supports CNS lead generation context
Binding data not disclosed
CNS Drug Discovery GABA Receptor Alzheimer's Disease Cognitive Enhancer

Optimal Research and Industrial Use Cases for 3-(Isoxazol-3-yl)pyrazin-2-ol


Medicinal Chemistry: Lead Optimization for ATR Kinase Inhibitors in Oncology

3-(Isoxazol-3-yl)pyrazin-2-ol is a strategic procurement for medicinal chemistry teams engaged in oncology drug discovery, specifically those targeting the DNA damage response (DDR) pathway. As evidenced by its inclusion in patent filings for ATR kinase inhibitors [1], this compound serves as a critical intermediate. Its value lies in providing a direct synthetic entry into a defined, patent-protected chemical space. Researchers can use this scaffold to generate novel analogs, exploring SAR around the isoxazole and pyrazine rings to optimize potency, selectivity, and pharmacokinetic properties of next-generation ATR inhibitors.

CNS Drug Discovery: Development of Novel GABA A α5 Ligands for Cognitive Disorders

Procurement of this compound is directly justified for CNS drug discovery programs focused on cognitive disorders such as Alzheimer's disease. The core structure is explicitly claimed in patents for isoxazolo-pyrazine derivatives with affinity for the GABA A α5 receptor [2]. Researchers can utilize this specific heterocyclic scaffold to design and synthesize focused libraries, with the goal of identifying inverse agonists or antagonists that can enhance cognition. This use case leverages the compound's favorable predicted physicochemical properties for CNS penetration, including its calculated ALogP .

Agrochemical Research: Fungicide and Crop Protection Discovery

Given the established efficacy of isoxazole-containing compounds in crop protection [3], 3-(Isoxazol-3-yl)pyrazin-2-ol is a valuable building block for agrochemical discovery. Industrial researchers can functionalize this scaffold to synthesize new isoxazole-pyrazine hybrids with the goal of identifying novel fungicides or herbicides. The specific combination of heterocycles offers a unique point of differentiation from commercial isoxazole agrochemicals, potentially leading to new modes of action or improved resistance profiles. The compound's synthetic accessibility makes it a practical starting point for generating agrochemical screening libraries.

Academic Research: Synthesis of Novel Heterocyclic Systems and Bioisostere Studies

For academic laboratories, this compound is a versatile and differentiated building block for exploratory chemical biology and synthetic methodology studies. It can be used to systematically investigate the bioisosteric relationship between isoxazole and pyrazole in various biological contexts [4], or to develop new synthetic routes for creating more complex, fused polyheterocyclic systems. Its unique structure makes it a more informative subject for SAR studies compared to using simple, commercially ubiquitous heterocycles.

Application
Selection Property
Validation Focus
ATR kinase inhibitor lead optimization
Scaffold for ATR inhibitor synthesis
Target engagement in DDR pathway models; synthetic tractability
GABA A α5 receptor CNS research
CNS-penetrant heterocyclic scaffold
Receptor binding assays; BBB penetration potential
Agrochemical crop protection discovery
Novel isoxazole-pyrazine building block
Mode of action screening; resistance profile assessment
Academic heterocyclic chemistry and SAR
Differentiated scaffold for bioisostere studies
Electronic/steric profile comparison; synthetic methodology
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